1-(5-methylspiro[4,5-dihydro-1H-2-benzazepine-3,1'-cyclohexane]-2-yl)ethanone
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Overview
Description
1-(5-methylspiro[4,5-dihydro-1H-2-benzazepine-3,1’-cyclohexane]-2-yl)ethanone is a complex organic compound that belongs to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methylspiro[4,5-dihydro-1H-2-benzazepine-3,1’-cyclohexane]-2-yl)ethanone involves multiple steps, typically starting with the preparation of the benzazepine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The spiro linkage is then introduced through a series of reactions, including nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-methylspiro[4,5-dihydro-1H-2-benzazepine-3,1’-cyclohexane]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(5-methylspiro[4,5-dihydro-1H-2-benzazepine-3,1’-cyclohexane]-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-methylspiro[4,5-dihydro-1H-2-benzazepine-3,1’-cyclohexane]-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride: Another spiro compound with a different ring structure.
Spiro[5.5]undecane derivatives: Compounds with similar spiro linkages but different ring systems.
Uniqueness
1-(5-methylspiro[4,5-dihydro-1H-2-benzazepine-3,1’-cyclohexane]-2-yl)ethanone is unique due to its specific combination of benzazepine and cyclohexane rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-methylspiro[4,5-dihydro-1H-2-benzazepine-3,1'-cyclohexane]-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-14-12-18(10-6-3-7-11-18)19(15(2)20)13-16-8-4-5-9-17(14)16/h4-5,8-9,14H,3,6-7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBVZAXFWPOMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCCC2)N(CC3=CC=CC=C13)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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